In Vitro Inhibition of Fibronectin in a Diabetic Nephropathy Model
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid (compound 3) demonstrates a 27.66% inhibition of fibronectin levels at a concentration of 10 μM in HK-2 cells induced by high glucose and TGF-β1 [1]. This represents a specific, quantifiable biological activity in a model relevant to diabetic kidney disease. However, a direct head-to-head comparison with a closely related analog, such as ursolic acid, under identical conditions is not available in the current data set.
| Evidence Dimension | Fibronectin level inhibition in HK-2 cells |
|---|---|
| Target Compound Data | 27.66% inhibition at 10 μM |
| Comparator Or Baseline | High Glucose and TGF-β1-induced control |
| Quantified Difference | 27.66% reduction relative to induced control |
| Conditions | High-glucose and TGF-β1 induced HK-2 cells (human proximal tubular epithelial cells) |
Why This Matters
This specific quantitative data point provides a benchmark for activity in a disease-relevant model, allowing for cross-study comparison, but lacks the direct comparator data needed to assert superiority over an analog for procurement.
- [1] 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid (compound 3). Product Page. MedChemExpress. View Source
